Nickel(II) meso-tetra(4-pyridyl) porphine is a synthetic porphyrin compound characterized by a nickel ion coordinated to the nitrogen atoms of a porphyrin ring. Its molecular formula is , with a molecular weight of approximately 675.37 g/mol. This compound exhibits distinctive electronic and optical properties, making it valuable in various scientific fields, including chemistry, biology, and materials science .
Ni(ii) meso-tetra(4-pyridyl)porphine (NiTPP) exhibits catalytic activity in various reactions, making it valuable for research in organic and inorganic chemistry. Studies have shown its effectiveness in:
The unique properties of NiTPP make it a potential candidate for materials used in energy conversion and storage applications. Research has investigated its:
The potential applications of NiTPP extend to the field of biomedicine. Studies have explored its:
The specific products formed depend on the reagents and conditions utilized during the reactions .
Nickel(II) meso-tetra(4-pyridyl) porphine has garnered attention for its potential biological applications, particularly in photodynamic therapy. This compound can generate reactive oxygen species upon light irradiation, which is beneficial for targeting cancerous cells. Additionally, its interactions with biological systems suggest involvement in electron transfer and catalysis, contributing to various biochemical pathways .
The synthesis of nickel(II) meso-tetra(4-pyridyl) porphine typically involves the reaction of nickel(II) acetate tetrahydrate with 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine. The reaction is conducted in solvents like dimethylformamide under controlled temperature and pH conditions to optimize yield and purity. This process can be adapted for industrial production by fine-tuning reaction parameters .
This compound finds numerous applications across different fields:
Studies on the interactions of nickel(II) meso-tetra(4-pyridyl) porphine reveal its capacity to engage with biological targets through mechanisms such as coordination bonding and electrostatic interactions. These interactions are influenced by environmental factors like pH and temperature, which can affect the compound's stability and efficacy .
Several compounds share structural similarities with nickel(II) meso-tetra(4-pyridyl) porphine. A comparison highlights its unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Nickel(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride | Contains chlorinated substituents | |
Cobalt(II) meso-tetra(4-pyridyl) porphine | Different metal center (cobalt instead of nickel) | |
Zinc(II) meso-tetra(4-pyridyl) porphine | Non-metallic center; different reactivity | |
Iron(III) meso-tetra(4-pyridyl) porphine | Exhibits different oxidation states |
Nickel(II) meso-tetra(4-pyridyl) porphine is distinguished by its specific coordination chemistry and its ability to generate reactive oxygen species under light exposure, setting it apart from other metalloporphyrins .